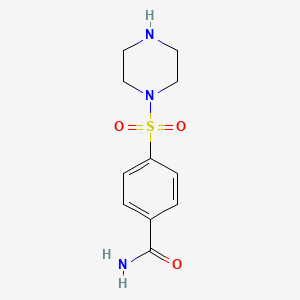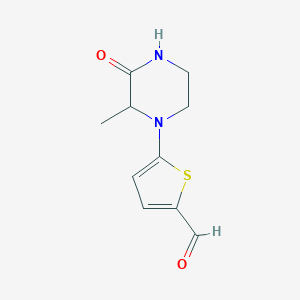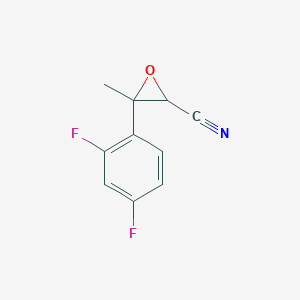![molecular formula C10H17Br B13185495 3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13185495.png)
3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-3-propylbicyclo[310]hexane is a bicyclic organic compound characterized by a bromomethyl group attached to a bicyclo[310]hexane scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors. For instance, the (3 + 2) annulation of cyclopropenes with aminocyclopropanes under photoredox catalysis using blue LED irradiation has been reported to yield bicyclo[3.1.0]hexanes . This method provides good yields and high diastereoselectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. These reactions are often catalyzed by palladium or other transition metals to ensure high efficiency and selectivity . The use of photoredox catalysts and blue LED irradiation is also employed to achieve the desired product in high yields .
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the (3 + 2) annulation with cyclopropenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Cycloaddition Reactions: Cyclopropenes and aminocyclopropanes are used as reactants, with photoredox catalysts and blue LED irradiation.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Cycloaddition Reactions: Bicyclo[3.1.0]hexane derivatives with different substituents.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities . The bicyclic structure provides rigidity and stability, making it a valuable scaffold in drug design .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane
- 1-Azabicyclo[3.1.0]hexane
- 3-(Bromomethyl)-3-[2-(3-bromophenoxy)ethyl]bicyclo[3.1.0]hexane
Uniqueness
3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of a propyl group, which differentiates it from other similar bicyclic compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H17Br |
|---|---|
Peso molecular |
217.15 g/mol |
Nombre IUPAC |
3-(bromomethyl)-3-propylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H17Br/c1-2-3-10(7-11)5-8-4-9(8)6-10/h8-9H,2-7H2,1H3 |
Clave InChI |
REMNUCRFUJCGDU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CC2CC2C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,6-Dioxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13185461.png)
![2-[2-(Chloromethyl)butyl]furan](/img/structure/B13185468.png)





![3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B13185516.png)
![3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B13185518.png)
